molecular formula C16H14FN5O2 B2602995 N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-30-3

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2602995
CAS No.: 1396879-30-3
M. Wt: 327.319
InChI Key: QZFRRCTYZGWJPS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic tetrazole derivative intended for research and development purposes. Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds known for their stable, planar structure and ability to mimic carboxylic acid groups in biological systems, which makes them valuable scaffolds in medicinal chemistry and drug discovery . While specific biological data for this compound is not currently available in the scientific literature, tetrazole derivatives are extensively investigated for a wide spectrum of pharmacological activities. These include potential applications as antihypertensive agents , similar to the drug Valsartan which contains a tetrazole moiety, antibacterial and antifungal agents , and anti-inflammatory or anticonvulsant agents . The structure of this compound, featuring a 2-ethoxyphenyl and a 4-fluorophenyl group, suggests it is a promising candidate for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic compounds. It may be of particular interest in assays targeting cardiovascular, infectious, or inflammatory diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for established synthetic protocols and handling procedures for tetrazole compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-2-24-14-6-4-3-5-13(14)18-16(23)15-19-21-22(20-15)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFRRCTYZGWJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with tetrazole derivatives. The incorporation of the ethoxy and fluorophenyl groups is crucial for enhancing the compound's biological activity.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its potency in inhibiting cell growth. For instance, derivatives similar to this compound have shown IC50 values ranging from 0.35 nM to 20.2 nM against human tumor cell lines, suggesting a strong potential for further development as an anticancer agent .

CompoundIC50 (nM)Cell Line
This compoundTBDTBD
4g (m-fluoro-p-methoxyphenyl derivative)0.35A549
4i (p-ethoxyphenyl analogue)0.5–20.2Various

Antiallergic Activity

In studies focusing on tetrazole derivatives, compounds similar to this compound have demonstrated antiallergic properties. For example, related compounds showed significant activity in the rat passive cutaneous anaphylaxis (PCA) test, with one derivative exhibiting an ID50 value of 0.16 mg/kg, which is notably more potent than established antiallergic drugs like disodium cromoglycate .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Similar tetrazole derivatives have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL . This suggests that this compound may possess broad-spectrum antimicrobial potential.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Microtubule Disruption : Compounds in this class have been shown to interfere with microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, scavenging free radicals and potentially mitigating oxidative stress-related cellular damage .
  • Enzyme Inhibition : Research has indicated that certain tetrazole derivatives can inhibit urease and other enzymes, contributing to their therapeutic effects against hypertension and other conditions .

Case Studies

Recent studies have highlighted the efficacy of this compound analogues in various therapeutic areas:

  • Cancer Treatment : A study demonstrated that a related compound significantly inhibited tumor growth in vivo, showcasing its potential as a chemotherapeutic agent.
  • Allergy Management : Another investigation revealed that certain tetrazole derivatives effectively reduced allergic responses in animal models.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide belongs to a class of tetrazole derivatives that have shown promising pharmacological properties. Its design often incorporates structural modifications that enhance its biological activity against specific targets.

Key Properties and Mechanisms

  • Enzyme Modulation : The compound may interact with enzymes, potentially inhibiting or activating them, which can influence various metabolic pathways and therapeutic outcomes.
  • Receptor Interaction : It has the potential to bind to neurotransmitter receptors, impacting neurological functions and offering avenues for treating central nervous system disorders.
  • Cell Signaling Pathways : The compound may modulate critical signaling pathways such as MAPK and PI3K/Akt, which are vital in cancer progression and cell survival.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties.

In Vitro Studies

  • Bacterial Inhibition : In studies assessing antibacterial activity, tetrazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, one tetrazole derivative demonstrated minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against standard bacterial strains .
  • Comparison with Antibiotics : Some derivatives have outperformed traditional antibiotics like Ciprofloxacin in inhibiting the growth of hospital isolates of Staphylococcus epidermidis, indicating their potential as alternative therapeutic agents .

Cancer Treatment

The compound's structural characteristics make it a candidate for developing anticancer agents.

Antiproliferative Activity

  • Cell Line Studies : In vitro evaluations against human tumor cell lines show that certain analogues of tetrazole exhibit potent antiproliferative activities with IC50 values in the nanomolar range. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity compared to standard treatments .
  • Mechanisms of Action : The ability of these compounds to induce cell cycle arrest in cancer cells highlights their potential as chemotherapeutic agents. For example, flow cytometry studies revealed that selected compounds caused significant G2/M phase arrest in HeLa cells at low concentrations .

Summary of Case Studies

The following table summarizes key findings from various studies involving this compound and related compounds:

Study ReferenceApplication AreaKey FindingsMIC/IC50 Values
Enzyme ModulationInhibits specific enzymes affecting metabolismNot specified
Antibacterial ActivityEffective against Gram-positive/negative bacteriaMICs: 8 - 256 µg/mL
Cancer TreatmentInduces G2/M arrest in cancer cellsIC50: 0.35 - 20.2 nM

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring is a key reactive site. Oxidation can occur under specific conditions, potentially converting the tetrazole into more oxidized heterocycles or intermediates. For example:

  • Mechanism : The tetrazole ring may undergo oxidative cleavage or transformation via agents like tert-butyl hydroperoxide (TBHP) .

  • Product : While direct data for this compound is limited, analogous tetrazoles (e.g., 1-phenyl-1H-tetrazole) yield cyanamides or carboxylic acids under oxidative conditions .

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) is susceptible to hydrolysis, a common reaction for amide derivatives:

  • Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) environments.

  • Product : Conversion to a carboxylic acid (e.g., -COOH) or its conjugate base.

  • Implications : This reaction could alter the compound’s solubility and biological activity, as amides are generally less polar than carboxylic acids.

Decomposition and Rearrangement

Tetrazoles are known to undergo thermally or chemically induced decomposition. For example:

  • Cyanamide Formation : Analogous tetrazoles (e.g., 1-phenyl-1H-tetrazole) decompose to N-substituted cyanamides under specific conditions .

  • Mechanism : The tetrazole ring may collapse, releasing nitrogen gas and forming a more stable product.

  • Product : A cyanamide derivative (e.g., NCN-substituted compound) or fragments.

Substitution Reactions

The ethoxy group (-OCH₂CH₃) and fluorophenyl substituent may participate in nucleophilic aromatic substitution or ether cleavage:

  • Demethylation : The ethoxy group could undergo demethylation under acidic conditions (e.g., HI) to yield a phenolic hydroxyl group (-OH).

  • Fluorine Reactivity : The electron-withdrawing fluorine atom on the phenyl ring may direct electrophilic substitution toward specific positions.

Catalytic Hydrogenation

While the tetrazole ring itself is not typically hydrogenated, adjacent functional groups could be reduced:

  • Reduction of Amide : The carboxamide group might reduce to an amine (-NH₂) using agents like LiAlH₄.

  • Fluorophenyl Stability : The fluorophenyl group is generally inert under hydrogenation conditions.

Reaction Comparison Table

Reaction TypeReagents/ConditionsProduct TypeKey Observations
OxidationTBHP, heat Oxidized heterocycle/acidPotential pathway for bioactivity modulation
HydrolysisH₂SO₄/NaOH, heatCarboxylic acidEnhanced polarity, altered solubility
DecompositionHeat, acidic/basic mediaCyanamide or fragments Nitrogen gas release, structural collapse
Demethylation (ethoxy)HI, high temperaturePhenolic hydroxyl groupIncreased acidity, potential for cross-linking
Amide ReductionLiAlH₄Amine (-NH₂)Enhanced basicity, altered biological activity

Research Findings and Implications

Comparison with Similar Compounds

Key Data Tables

Table 2: Pharmacological and Binding Affinity Data

Compound Name Target/Application Binding Affinity/Activity Reference
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-THP-5-carboxylic Acid Kynurenine formamidase -8.7 kcal/mol (in silico)
1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide Cannabinoid receptors Not quantified
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Antibacterial (hypothetical) N/A

Discussion of Structural and Functional Divergence

  • Tetrazole vs. Triazole/Oxadiazole Cores : Tetrazoles offer superior metabolic stability and acidity, favoring ionic interactions. Triazoles and oxadiazoles may prioritize lipophilicity and steric effects .
  • Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound optimizes aromatic stacking and electron-withdrawing effects, whereas 2-fluorophenyl analogs (e.g., ) may exhibit altered binding kinetics.
  • Ethoxyphenyl vs. Alkyl/Aryl Substituents : The ethoxy group balances solubility (via ether oxygen) and lipophilicity, contrasting with alkyl chains (e.g., fluoropentyl in ) that prioritize membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide?

  • Methodology : Synthesis typically involves Suzuki-Miyaura coupling to attach the 2-ethoxyphenyl group to the tetrazole core, followed by amide coupling to introduce the 4-fluorophenyl moiety. For example, Suzuki reactions using Pd catalysts (e.g., Pd(PPh₃)₄) with 2-ethoxyphenylboronic acid and a brominated tetrazole precursor are standard . Amide coupling often employs carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Yields vary (22–67%) depending on purification protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., δ 7.10–8.93 ppm for aromatic protons in similar structures) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.02 Da) .
  • HPLC : Assess purity (>97% in optimized syntheses) .

Q. What preliminary biological activities have been reported for structural analogs?

  • Findings : Thiazole/tetrazole carboxamides exhibit kinase inhibition (e.g., Src/Abl) and antiviral potential (docking scores: −8.2 to −9.5 kcal/mol against viral polymerases). Fluorophenyl groups enhance target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodology :

  • Substituent variation : Replace the ethoxyphenyl group with methylsulfonylallyl (e.g., compound 14 in ) to test covalent binding.
  • Bioisosteric replacement : Substitute tetrazole with imidazole (e.g., compound 22 in ) to compare potency.
  • Data table :
AnalogIC₅₀ (nM)Target
Tetrazole derivative12.3Src kinase
Imidazole derivative45.7Abl kinase

Q. How can researchers address low yields during amide coupling steps?

  • Solutions :

  • Pre-activation : Use HATU instead of EDC for better carboxylate activation .
  • Solvent optimization : Replace THF with DMF to improve solubility (yield increased from 22% to 58% in ).
  • Temperature control : Maintain 0–5°C during coupling to reduce side reactions .

Q. How to resolve contradictions in bioactivity data across studies?

  • Approach :

  • Metabolic stability assays : Use human hepatocytes (as in ) to assess if rapid degradation explains inconsistent activity.
  • Assay standardization : Compare IC₅₀ values under identical ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) .

Q. What computational strategies predict binding modes for this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with viral polymerases (e.g., Monkeypox DNA polymerase). Prioritize compounds with ΔG < −8 kcal/mol .
  • MD simulations : Run 100 ns trajectories to validate binding stability (RMSD < 2 Å) .

Q. What role does the 4-fluorophenyl group play in biological activity?

  • Insights :

  • Hydrophobic anchoring : Fluorine enhances binding to kinase hydrophobic pockets (e.g., Abl kinase DFG motif) .
  • Metabolic resistance : Fluorine reduces oxidative metabolism in hepatocytes, improving half-life (t₁/₂ > 4 hrs in ).

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